
8,11,14-Eicosatrienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,11,14-Eicosatrienoic acid is a polyunsaturated fatty acid with a molecular formula of C20H34O2. It is characterized by the presence of three conjugated double bonds at the 8th, 11th, and 14th positions in the carbon chain. This compound is of interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,11,14-Eicosatrienoic acid typically involves the use of starting materials such as linoleic acid or other polyunsaturated fatty acids. The synthetic route may include steps such as:
Isomerization: Conversion of linoleic acid to gamma-linolenic acid.
Chain Elongation: Using enzymes or chemical catalysts to elongate the carbon chain.
Desaturation: Introducing additional double bonds at specific positions.
Industrial Production Methods
Industrial production of this compound may involve biotechnological processes such as microbial fermentation. Specific strains of microorganisms can be genetically engineered to produce this compound in large quantities. The fermentation process is followed by extraction and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8,11,14-Eicosatrienoic acid can undergo various chemical reactions, including:
Oxidation: Reaction with oxygen or oxidizing agents to form hydroperoxides and other oxidation products.
Reduction: Hydrogenation to convert double bonds into single bonds, resulting in saturated fatty acids.
Substitution: Reactions where functional groups are replaced by other groups, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Formation of hydroperoxides, aldehydes, and ketones.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated fatty acids.
Scientific Research Applications
8,11,14-Eicosatrienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the production of bio-based lubricants and surfactants.
Mechanism of Action
The mechanism of action of 8,11,14-Eicosatrienoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It may also act as a precursor to bioactive lipid mediators that modulate inflammatory and immune responses. The molecular targets and pathways involved include:
Cyclooxygenase (COX) Pathway: Conversion to prostaglandins and other eicosanoids.
Lipoxygenase (LOX) Pathway: Formation of leukotrienes and hydroxyeicosatetraenoic acids (HETEs).
Comparison with Similar Compounds
Similar Compounds
Linoleic Acid: A polyunsaturated fatty acid with two double bonds.
Gamma-Linolenic Acid: A polyunsaturated fatty acid with three double bonds at different positions.
Arachidonic Acid: A polyunsaturated fatty acid with four double bonds.
Uniqueness
8,11,14-Eicosatrienoic acid is unique due to its specific arrangement of three conjugated double bonds, which imparts distinct chemical and biological properties. Its ability to modulate inflammatory pathways and its potential therapeutic applications make it a compound of significant interest in research and industry.
Properties
CAS No. |
7324-41-6 |
|---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
icosa-8,11,14-trienoic acid |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22) |
InChI Key |
HOBAELRKJCKHQD-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)O |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


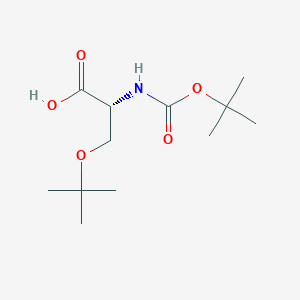
![1-[(Tert-butyl)oxycarbonyl]-3-(4-methoxybenzyl)piperidine-3-carboxylic acid](/img/structure/B1599280.png)

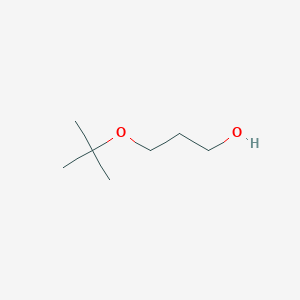
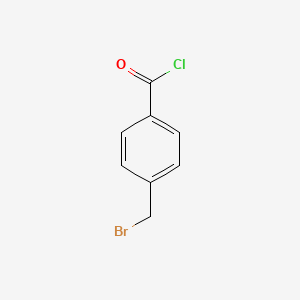

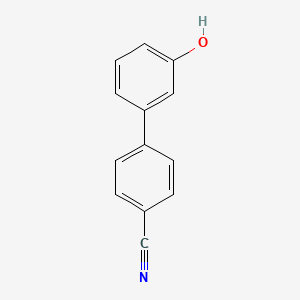
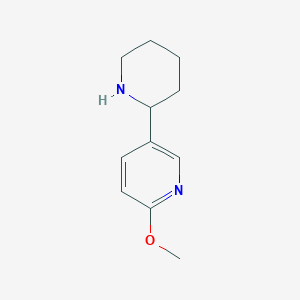




![5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1599300.png)

